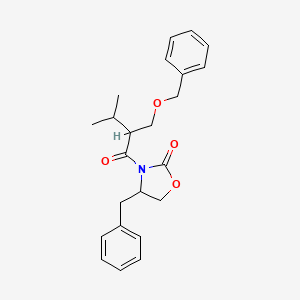
Aliskiren inter-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aliskiren inter-10 is a compound belonging to the class of direct renin inhibitors. It is primarily used in the management of hypertension by inhibiting the renin-angiotensin-aldosterone system. This compound was developed to provide an alternative to traditional antihypertensive agents such as angiotensin-converting enzyme inhibitors and angiotensin receptor blockers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aliskiren inter-10 involves several key steps. One common method includes the nitro-aldol reaction of specific intermediates, which are then converted to this compound through a series of reactions . The preparation method typically involves the use of (2S, 4E)-5-chloro-2-isopropyl-4-methyl acrylate as a raw material, which is then transformed into (2S)-5-chloro-2-isopropyl-4-pentenoic acid through enzymatic processes .
Industrial Production Methods
Industrial production of this compound often employs solvent evaporation techniques to prepare proliposomes using various lipids. These proliposomes are then evaluated for particle size, zeta potential, and encapsulation efficiency .
Chemical Reactions Analysis
Types of Reactions
Aliskiren inter-10 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrochloric acid, acetonitrile, and various lipids . The conditions for these reactions often involve controlled temperatures and specific pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions include various intermediates that are subsequently converted into the final this compound compound .
Scientific Research Applications
Aliskiren inter-10 has a wide range of scientific research applications, including:
Mechanism of Action
Aliskiren inter-10 exerts its effects by directly inhibiting renin, an enzyme secreted by the kidneys in response to decreased blood volume or renal perfusion . By inhibiting renin, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the formation of angiotensin II, a potent vasoconstrictor . This leads to a cascade of events that ultimately lowers blood pressure and reduces the risk of cardiovascular events .
Comparison with Similar Compounds
Similar Compounds
Lisinopril: An angiotensin-converting enzyme inhibitor used to treat hypertension and heart failure.
Amlodipine: A calcium channel blocker used to manage hypertension and angina.
Uniqueness of Aliskiren inter-10
This compound is unique in its direct inhibition of renin, which sets it apart from other antihypertensive agents that target different components of the renin-angiotensin-aldosterone system . Unlike angiotensin-converting enzyme inhibitors and angiotensin receptor blockers, this compound directly targets the initial step in the renin-angiotensin cascade, providing a novel approach to blood pressure management .
Properties
Molecular Formula |
C23H27NO4 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
4-benzyl-3-[3-methyl-2-(phenylmethoxymethyl)butanoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C23H27NO4/c1-17(2)21(16-27-14-19-11-7-4-8-12-19)22(25)24-20(15-28-23(24)26)13-18-9-5-3-6-10-18/h3-12,17,20-21H,13-16H2,1-2H3 |
InChI Key |
OSMMPQFRVPFIQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(COCC1=CC=CC=C1)C(=O)N2C(COC2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



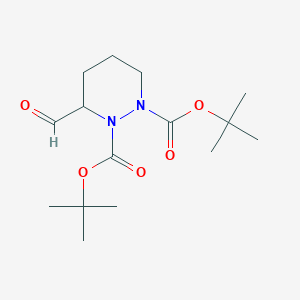

![(6R-trans)-7-Amino-8-oxo-3-(((1-(sulphomethyl)-1H-tetrazol-5-yl)thio)methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid](/img/structure/B12276758.png)
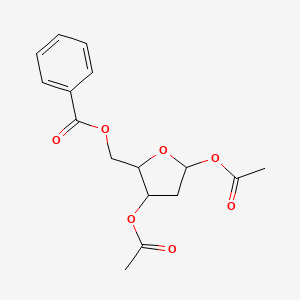

![Tert-butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid](/img/structure/B12276790.png)
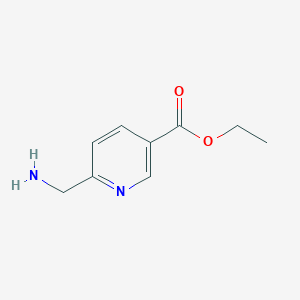
![4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B12276794.png)
![7,7-Difluoro-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B12276805.png)


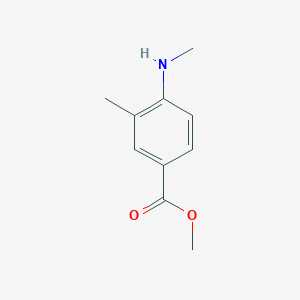
![3-(2-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12276828.png)
